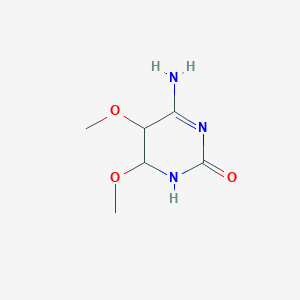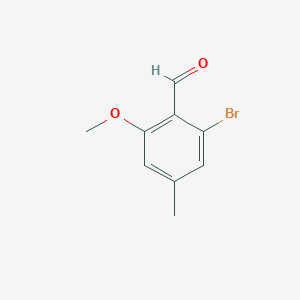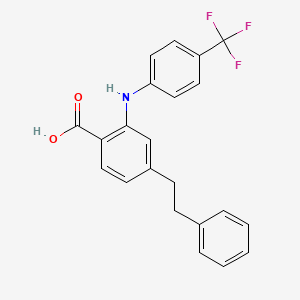
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid is an organic compound with the molecular formula C22H18F3NO2 and a molecular weight of 385.38 g/mol . This compound belongs to the class of benzoic acids and is characterized by the presence of a phenethyl group and a trifluoromethyl-substituted phenyl group attached to the benzoic acid core .
Vorbereitungsmethoden
The synthesis of 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects in Alzheimer’s disease . Additionally, the compound may interact with cellular receptors and signaling pathways involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl-substituted phenyl group but lacks the phenethyl group and amide bond, resulting in different chemical properties and reactivity.
2-Amino-4-(trifluoromethyl)benzoic acid: This compound contains an amino group instead of the phenethyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C22H18F3NO2 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
4-(2-phenylethyl)-2-[4-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)17-9-11-18(12-10-17)26-20-14-16(8-13-19(20)21(27)28)7-6-15-4-2-1-3-5-15/h1-5,8-14,26H,6-7H2,(H,27,28) |
InChI-Schlüssel |
PQFPHKOOYWDGJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


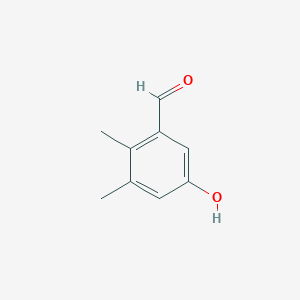
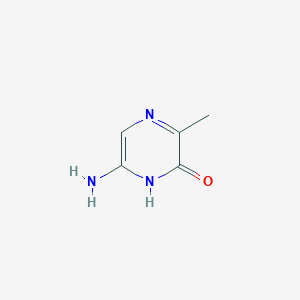
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
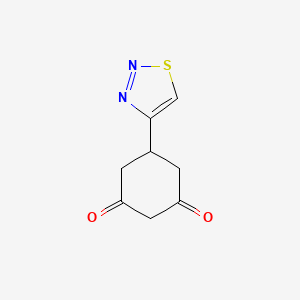
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)

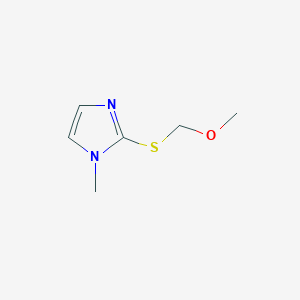
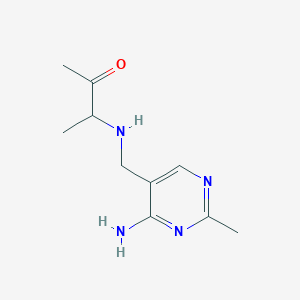
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)


